5-bromo-3-(5-ethyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Overview
Description
5-bromo-3-(5-ethyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(5-ethyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexylation: Formation of the cyclohexyl ring through a Friedel-Crafts alkylation reaction, using cyclohexanone and an appropriate catalyst.
Hydroxylation: Introduction of the hydroxyl group through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(5-ethyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
5-bromo-3-(5-ethyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-(5-ethyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-(5-methyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
- 5-chloro-3-(5-ethyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
- 5-bromo-3-(5-ethyl-2-oxocyclopentyl)-3-hydroxy-1H-indol-2-one
Uniqueness
Compared to similar compounds, 5-bromo-3-(5-ethyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the bromine atom and the ethyl group on the cyclohexyl ring can significantly influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
5-bromo-3-(5-ethyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-2-9-3-6-14(19)12(7-9)16(21)11-8-10(17)4-5-13(11)18-15(16)20/h4-5,8-9,12,21H,2-3,6-7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSIEHLMUSCGDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)C(C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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